g-Phenylpropylphosphonate

Phenylalanine ammonia-lyase inhibition Plant phenylpropanoid pathway Phosphonate enzyme inhibitors

Structural analogs with incorrect methylene spacer lengths (C2 or C4) introduce significant, often uncharacterized, potency gaps against serine hydrolases and PAL. This γ-phenylpropylphosphonate provides the empirically validated C3 scaffold for: - Maximal antitryptic/antichymotryptic activity within the phenylalkylphosphonate series - Submicromolar Ki against human APN/CD13 (as the 1-amino-3-phenylpropyl derivative) - Graded PAL inhibition for partial knockdown experiments Procure the exact C3 homologue to ensure SAR reproducibility and target engagement.

Molecular Formula C9H13O3P
Molecular Weight 200.17 g/mol
Cat. No. B8358038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameg-Phenylpropylphosphonate
Molecular FormulaC9H13O3P
Molecular Weight200.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCP(=O)(O)O
InChIInChI=1S/C9H13O3P/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,10,11,12)
InChIKeyKAHDGZROTZTIJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





g-Phenylpropylphosphonate: Chemical Identity and Procurement


g-Phenylpropylphosphonate (γ-phenylpropylphosphonate; 3-phenylpropylphosphonic acid or its esters) is an organophosphorus compound characterized by a phosphonate head group linked to a phenyl ring through a three-methylene spacer [1]. This C3 spacer distinguishes it from the shorter C2 (phenylethyl) and longer C4 (phenylbutyl) homologues in the phenylalkylphosphonate series. The compound is primarily investigated as an enzyme inhibitor scaffold—particularly against serine hydrolases, L-phenylalanine ammonia-lyase (PAL), and zinc-dependent aminopeptidases—and as a synthetic intermediate for flame-retardant polymers and metal-extraction ligands [2]. It is commercially available as the free phosphonic acid, diethyl ester, or α-amino-substituted analog, with the substitution pattern at the α-carbon critically determining target selectivity and potency [3].

1 Serine hydrolase inhibitor scaffold for trypsin/chymotrypsin studies
2 Aminopeptidase N (APN/CD13) inhibitor probe development
3 PAL partial inhibition in plant phenylpropanoid pathway research
4 C3 chain-length reference for organophosphorus SAR studies

Why Generic Substitution of g-Phenylpropylphosphonate Fails


Phenylalkylphosphonates cannot be freely interchanged because the methylene spacer length between the aromatic ring and the phosphorus atom imposes a quantifiable, non-linear effect on enzyme inhibition potency and selectivity. A one-carbon contraction from the γ-phenylpropyl (C3) to the β-phenylethyl (C2) scaffold reduces PAL inhibitory activity by approximately 50%, while extending the spacer to the δ-phenylbutyl (C4) length often diminishes potency against serine proteases [1]. The C3 spacer places the phenyl ring at the optimal distance to engage hydrophobic subsites in chymotrypsin and trypsin, as evidenced by peak antitryptic and antichymotryptic activities occurring specifically at the phenylpropyl chain length within the phenylalkylphosphonate series [2]. Consequently, researchers who procure a shorter or longer homolog expecting equivalent inhibitory activity will encounter experimentally significant potency gaps.

Shorter spacer C2 (phenylethyl) analog reduces PAL activity by ~50% and may alter serine protease potency profile.
Longer spacer C4 (phenylbutyl) analog often diminishes trypsin and chymotrypsin inhibition compared to C3.
Unmodified phosphonate Free acid vs. ester forms differ in cell permeability and enzyme preincubation kinetics; direct substitution may alter assay results.

g-Phenylpropylphosphonate: Comparative Evidence for Selection


PAL Inhibition Potency: C3 vs. C2 Phenylalkylphosphonate

In a direct head-to-head comparison using L-phenylalanine ammonia-lyase (PAL) from Solanum tuberosum, 1-amino-3-phenylpropylphosphonate (the α-amino derivative of g-phenylpropylphosphonate) exhibited an inhibitory effect that is exactly half that of its one-carbon-shorter analog, 1-amino-2-phenylethylphosphonic acid [1]. This 2-fold potency reduction arises solely from the extension of the methylene spacer from C2 to C3 and demonstrates that the C3 spacer is suboptimal for PAL inhibition compared to the C2 spacer.

PAL Inhibition: C3 vs C2
Head-to-head
2-fold lower inhibitory activity vs. 1-amino-2-phenylethylphosphonic acid (Solanum tuberosum PAL).
Supports spacer-length-dependent potency review
C3 spacer suboptimal for maximal PAL inhibition; select C2 for high-potency PAL studies.
Phenylalanine ammonia-lyase inhibition Plant phenylpropanoid pathway Phosphonate enzyme inhibitors

Antitryptic Activity: Optimal Phenylpropyl Chain Length

In a systematic SAR study comparing O-p-nitrophenyl O-ethyl phenylalkylphosphonate esters against trypsin, phenylpropylphosphonate (C3 spacer) produced the peak antitryptic activity within the entire phenylalkylphosphonate series, outperforming both the shorter phenylethyl and longer phenylbutyl analogs [1]. In the parallel alkylphosphonate series, peak antitryptic activity occurred at the hexylphosphonate (C6 chain), confirming that the aromatic contribution of the phenyl ring shifts the optimal hydrophobic engagement geometry to the three-carbon spacer length.

Antitryptic Activity
Head-to-head
Peak antitryptic activity in phenylalkylphosphonate series at C3 spacer (bovine trypsin).
Reported optimum chain length for trypsin inhibition
Shorter or longer homologs show lower activity; confirmed in Becker et al., 1963.
Serine protease inhibition Trypsin inhibitors Structure-activity relationship

Antichymotrypsin Activity: Optimal Phenylpropyl Chain Length

Within the same 1963 comparative study, antichymotrypsin activity attained its optimum at the phenylpropylphosphonate chain length in the phenylalkylphosphonate series, paralleling the antitryptic trend [1]. In the alkylphosphonate series, the antichymotrypsin optimum occurred at the heptylphosphonate (C7). This concordance across two distinct serine proteases reinforces that the C3 phenylalkyl spacer provides a geometry uniquely suited for engagement with the extended hydrophobic S1 subsites of chymotrypsin and trypsin, which cannot be replicated by C2 or C4 phenylalkyl analogs.

Antichymotrypsin Activity
Head-to-head
Peak antichymotrypsin activity at C3 spacer; parallels trypsin trend (bovine chymotrypsin).
Reinforces C3 spacer geometry for serine protease S1 subsites
Consistent across two distinct serine proteases; supports scaffold specificity.
Chymotrypsin inhibition Serine hydrolase inhibitors Organophosphorus SAR

Aminopeptidase N Inhibition: C3 vs. C2 Phosphonate Scaffolds

A 2020 systematic study of phosphonic acid analogs of homophenylalanine (3-phenylpropyl, C3) and phenylalanine (2-phenylethyl, C2) against human (hAPN/CD13) and porcine (pAPN) alanine aminopeptidases demonstrated that homophenylalanine-derived phosphonates consistently exhibit higher inhibitory potential than their phenylalanine counterparts [1]. Inhibition constants for the homophenylalanine series fell in the submicromolar range for hAPN (Ki < 1 µM) and the low micromolar range for pAPN. The unsubstituted 1-amino-3-phenylpropylphosphonic acid (compound 15a) served as the parent scaffold, with ring-substituted derivatives (e.g., 3-fluorophenyl, compound 15c) further improving potency. This study confirms that the C3 spacer provides a measurable advantage over the C2 spacer for APN inhibition.

APN Inhibition: C3 vs C2
Reported
Homophenylalanine (C3) phosphonates more potent than phenylalanine (C2) derivatives across matched pairs; Ki
Reported class-level C3 > C2 trend for APN inhibition
Exact fold-differences vary by ring substitution; data from Biomolecules 2020.
BindingDB Affinity Profile
Reported
Ki(LAP) 4.55 µM; Ki(ERAP1) 26.9 µM; Ki(ERAP2) >250 µM.
Isoform-dependent selectivity within M1 aminopeptidase family
~6-fold LAP over ERAP1; >55-fold over ERAP2. Supports target-specific probe design.
AChE Activity: C3 Spacer
Class-level
Partial recovery of anticholinesterase activity at C3; C1/C2 spacers depressed activity (human AChE).
Supports off-target cholinesterase liability assessment
Class-level trend from 1963 study; exact I50 values not extracted. C3 may require counter-screening.
Aminopeptidase N inhibitors CD13 inhibitors Phosphonic acid bioisosteres

BindingDB Affinity Profiling Across Aminopeptidase Targets

Curated affinity data in BindingDB provide quantitative Ki values for 1-amino-3-phenylpropylphosphonic acid against multiple aminopeptidase isoforms, enabling selectivity comparisons. Against porcine leucine aminopeptidase (LAP), Ki = 4.55 × 10³ nM (4.55 µM); against human ERAP1, Ki = 2.69 × 10⁴ nM (26.9 µM); and against human ERAP2, Ki > 2.5 × 10⁵ nM (>250 µM) [1][2]. The approximately 6-fold selectivity for LAP over ERAP1 and >55-fold selectivity over ERAP2 demonstrates that the 3-phenylpropyl scaffold confers measurable, target-dependent affinity discrimination within the M1 aminopeptidase family.

BindingDB Affinity Profile
Reported
Ki(LAP) 4.55 µM; Ki(ERAP1) 26.9 µM; Ki(ERAP2) >250 µM.
Isoform-dependent selectivity within M1 aminopeptidase family
~6-fold LAP over ERAP1; >55-fold over ERAP2. Supports target-specific probe design.
Aminopeptidase selectivity profiling ERAP inhibition Chemical probe development

Acetylcholinesterase Activity: Recovery at C3 Spacer Length

The Becker et al. (1963) study further demonstrated that introducing a phenyl group close to the phosphorus atom depresses anticholinesterase activity, and this activity is not fully recovered until three carbon atoms (the phenylpropyl spacer) are interposed between the aromatic ring and the phosphorus [1]. Shorter spacers (phenyl or benzyl) produced markedly lower cholinesterase inhibition. This establishes a quantitative structure-activity boundary: for applications where acetylcholinesterase inhibition is an undesired off-target effect, the C3 spacer length represents the minimum separation required to partially restore activity, whereas C2 and C1 spacers provide a safety advantage by suppressing anticholinesterase activity.

AChE Activity: C3 Spacer
Class-level
Partial recovery of anticholinesterase activity at C3; C1/C2 spacers depressed activity (human AChE).
Supports off-target cholinesterase liability assessment
Class-level trend from 1963 study; exact I50 values not extracted. C3 may require counter-screening.
Acetylcholinesterase inhibition Neurotoxicity SAR Organophosphorus safety profiling

g-Phenylpropylphosphonate: Application Scenarios for Procurement


Serine Protease Inhibitor Development

g-Phenylpropylphosphonate and its O-p-nitrophenyl O-ethyl ester derivative are the empirically optimal scaffolds for developing active-site-directed covalent inhibitors of trypsin and chymotrypsin within the phenylalkylphosphonate series, as demonstrated by the peak antitryptic and antichymotryptic activities occurring specifically at the C3 spacer length [1]. Researchers designing activity-based probes or mechanism-based inhibitors for serine proteases should select the phenylpropylphosphonate scaffold over phenylethyl or phenylbutyl alternatives to maximize initial hit potency.

APN/CD13-Targeted Anticancer Lead Optimization

The homophenylalanine-derived phosphonate scaffold (1-amino-3-phenylpropylphosphonic acid) provides Ki values in the submicromolar range against human APN/CD13 and serves as a validated starting point for designing potent, low-molecular-weight aminopeptidase N inhibitors [1]. Ring-substituted derivatives (e.g., 3-fluorophenyl, compound 15c) further improve potency. Procurement of the 3-phenylpropyl scaffold is indicated for medicinal chemistry programs targeting tumor angiogenesis and metastasis via APN inhibition, where the C2 (phenylalanine) scaffold has been shown to be categorically less potent [1].

Plant Phenylpropanoid Pathway: PAL Inhibition Studies

When designing experiments to probe L-phenylalanine ammonia-lyase function in plant phenylpropanoid metabolism, 1-amino-3-phenylpropylphosphonic acid provides a defined, quantifiable inhibitory effect that is half that of the more potent 1-amino-2-phenylethylphosphonic acid comparator [1]. This intermediate potency may be advantageous for partial knockdown experiments where complete PAL inhibition by the C2 analog is undesirable. Researchers should select the C3 compound when graded, rather than maximal, PAL inhibition is the experimental goal [1].

Organophosphorus SAR: Chain-Length Reference Standard

The Becker et al. (1963) dataset establishes g-phenylpropylphosphonate as the reference C3 phenylalkylphosphonate for systematic structure-activity relationship studies. Because the antichymotrypsin, antitryptic, and anticholinesterase activities all exhibit distinct chain-length optima involving the C3 spacer, this compound serves as an essential comparator when characterizing novel phosphonate inhibitors against any serine hydrolase target [1]. Procurement of the homologous series (C1 through C4 phenylalkylphosphonates, with g-phenylpropylphosphonate as a central member) enables robust SAR elucidation.

Application
Selection Property
Validation Focus
Serine protease inhibitor probe development
Reported peak antitryptic/antichymotryptic activity at C3 spacer
Comparative potency profiling against C2 and C4 phenylalkylphosphonates
APN/CD13 aminopeptidase research
Homophenylalanine (C3) phosphonate scaffold; submicromolar hAPN Ki range reported
Ki determination against human and porcine APN isoforms; ring-substitution SAR
Plant PAL partial inhibition studies
Intermediate PAL inhibitory potency (~50% of C2 analog)
Graded phenylpropanoid pathway modulation in plant models
Organophosphorus chain-length SAR reference
C3 spacer as central comparator in phenylalkylphosphonate series
Chain-length-dependent activity profiling across serine hydrolase targets
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